molecular formula C11H11ClFNO2 B6645842 1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid

1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B6645842
M. Wt: 243.66 g/mol
InChI Key: PHBHHYMSVSSHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of azetidine carboxylic acids, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This results in the disruption of the enzyme's function, leading to the inhibition of various biological processes.
Biochemical and physiological effects:
1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and viruses, as well as reduce inflammation. In addition, it has been shown to have an effect on the cardiovascular system, reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid in lab experiments include its potential for use in drug development and its ability to inhibit the activity of enzymes. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are many potential future directions for research on 1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid. One area of interest is its potential use in the development of new drugs for the treatment of cancer and viral infections. Another area of interest is its potential use in the development of new enzyme inhibitors. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine and science.

Synthesis Methods

The synthesis of 1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid involves the reaction of 4-chloro-2-fluorobenzylamine with ethyl 3-oxoazetidine-1-carboxylate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the desired compound.

Scientific Research Applications

1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug development. This compound has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. It has also been shown to have potential anticancer and antiviral activity.

properties

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBHHYMSVSSHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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